4-(2,4-Dichlorophényl)phénol

Vue d'ensemble

Description

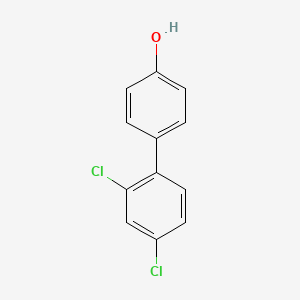

4-(2,4-Dichlorophenyl)phenol is a chlorinated derivative of phenol. It is a white solid that is mildly acidic with a pKa of 7.9. This compound is produced on a large scale as a precursor to various industrial chemicals and has significant applications in different fields.

Applications De Recherche Scientifique

4-(2,4-Dichlorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of herbicides and other industrial chemicals.

Biology: Studied for its effects on various biological systems, including its role as an environmental contaminant.

Medicine: Investigated for its potential therapeutic effects and toxicity.

Industry: Used in the production of dyes, pharmaceuticals, and other chemical products

Analyse Biochimique

Biochemical Properties

4-(2,4-Dichlorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves both free radical and non-free radical pathways .

Cellular Effects

4-(2,4-Dichlorophenyl)phenol has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2,4-Dichlorophenyl)phenol can be synthesized through the chlorination of phenol. The process involves the use of chlorine gas and phenol in the presence of a catalyst such as ferric chloride or boric acid. The reaction is typically carried out at temperatures ranging from 30°C to 70°C. The chlorination process yields a mixture of chlorinated phenols, which is then purified to obtain the target compound .

Industrial Production Methods

In industrial settings, the production of 4-(2,4-Dichlorophenyl)phenol involves large-scale chlorination of phenol. The process is optimized to achieve high yields and purity. The use of mixed catalysts, such as phenyl sulfide and ferric trichloride, helps in positioning the chlorine atoms accurately on the phenol ring, resulting in a high content of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form less chlorinated phenols.

Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used for substitution reactions

Major Products Formed

Oxidation: Quinones and chlorinated benzoquinones.

Reduction: Less chlorinated phenols and phenol.

Substitution: Various substituted phenols depending on the nucleophile used

Mécanisme D'action

The mechanism of action of 4-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenol: A closely related compound with similar chemical properties and applications.

2,4-Dichlorophenoxyacetic acid: Another chlorinated phenol derivative used as a herbicide

Uniqueness

4-(2,4-Dichlorophenyl)phenol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its applications in various fields, including its role as a precursor to important industrial chemicals, highlight its significance .

Activité Biologique

4-(2,4-Dichlorophenyl)phenol, also known as dichlorophenol , is a chlorinated phenolic compound that exhibits notable biological activities. This compound has been the subject of various studies due to its potential applications in medicine and environmental science. This article aims to summarize the biological activity of 4-(2,4-dichlorophenyl)phenol, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(2,4-Dichlorophenyl)phenol has the chemical formula . The structure consists of a phenolic core with two chlorine substituents at the 2 and 4 positions on one of the phenyl rings. This substitution pattern plays a crucial role in its biological activity.

Antimicrobial Properties

Research has demonstrated that 4-(2,4-dichlorophenyl)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing efficacy as an antibacterial and antifungal agent.

- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to disrupt microbial cell membranes and interfere with enzyme functions critical for microbial survival. Specifically, it affects enzymes involved in cell wall synthesis and membrane integrity.

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of 4-(2,4-dichlorophenyl)phenol can lead to adverse health effects in laboratory animals. For instance:

- In a study involving F344/N rats and B6C3F1 mice, dietary exposure to varying concentrations of dichlorophenol resulted in significant weight loss and organ-specific toxicity, particularly affecting the liver and kidneys .

- The compound's LD50 values indicate moderate toxicity levels, with reported values around 430 mg/kg when administered intraperitoneally in rats .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-(2,4-dichlorophenyl)phenol against several pathogens including Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these organisms, suggesting strong potential for use in disinfectants and antiseptics .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Candida albicans | 64 | 128 |

Environmental Impact Studies

Studies focusing on the environmental impact of chlorinated phenols have shown that 4-(2,4-dichlorophenyl)phenol can persist in aquatic environments and bioaccumulate in organisms. Research indicates that its biodegradation is slow, raising concerns about long-term ecological effects .

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUPUWFUWPODDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968671 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-76-9 | |

| Record name | 4-(2,4-Dichlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.